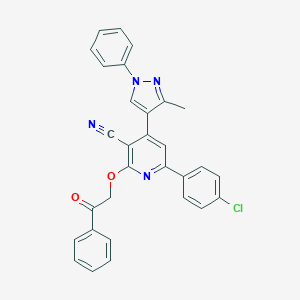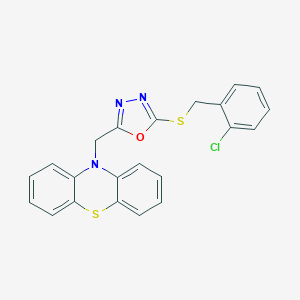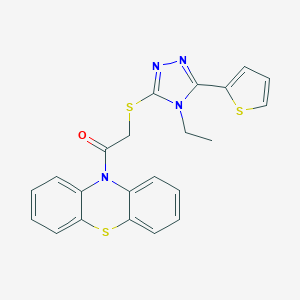![molecular formula C16H14ClN5OS B292925 N-(4-chlorophenyl)-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B292925.png)
N-(4-chlorophenyl)-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide, commonly known as CPTH6, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPTH6 belongs to the class of hydrazinecarbothioamide derivatives and has been shown to possess potent inhibitory effects on various enzymes, including histone acetyltransferases and DNA methyltransferases.
作用機序
CPTH6 exerts its inhibitory effects on enzymes by binding to the active site of the enzyme and preventing the substrate from binding. In the case of histone acetyltransferases, CPTH6 binds to the acetyl-CoA binding site of the enzyme, thereby preventing the acetylation of histones. In the case of DNA methyltransferases, CPTH6 binds to the DNA binding site of the enzyme, thereby preventing the transfer of methyl groups to DNA.
Biochemical and Physiological Effects:
CPTH6 has been shown to exhibit potent anti-cancer activity in various cancer cell lines, including breast cancer, colon cancer, and leukemia. Moreover, CPTH6 has been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. Additionally, CPTH6 has been shown to exhibit anti-viral activity against the human immunodeficiency virus (HIV) and the hepatitis B virus (HBV).
実験室実験の利点と制限
One of the advantages of using CPTH6 in lab experiments is its high potency and specificity towards the targeted enzymes. Moreover, CPTH6 is a synthetic compound, which makes it easier to obtain and purify compared to natural compounds. However, one of the limitations of using CPTH6 in lab experiments is its potential toxicity and off-target effects, which need to be carefully evaluated before its use in vivo.
将来の方向性
There are several future directions for the research on CPTH6. One of the directions is to investigate the potential therapeutic applications of CPTH6 in other diseases, such as autoimmune diseases and metabolic disorders. Another direction is to optimize the synthesis of CPTH6 and develop more potent and selective analogs. Moreover, the mechanism of action of CPTH6 needs to be further elucidated to understand its interactions with the targeted enzymes at the molecular level.
合成法
The synthesis of CPTH6 involves the reaction of 2-methylimidazo[1,2-a]pyridine-3-carbonyl chloride with 4-chloroaniline, followed by the addition of hydrazine hydrate and carbon disulfide. The resulting product is then purified by recrystallization to obtain pure CPTH6.
科学的研究の応用
CPTH6 has been extensively studied for its potential therapeutic applications in cancer treatment, neurological disorders, and infectious diseases. Studies have shown that CPTH6 can inhibit the activity of histone acetyltransferases, which are enzymes that play a crucial role in the epigenetic regulation of gene expression. Moreover, CPTH6 has been shown to inhibit the activity of DNA methyltransferases, which are enzymes that catalyze the transfer of methyl groups to DNA and play a crucial role in the epigenetic regulation of gene expression.
特性
分子式 |
C16H14ClN5OS |
|---|---|
分子量 |
359.8 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]thiourea |
InChI |
InChI=1S/C16H14ClN5OS/c1-10-14(22-9-3-2-4-13(22)18-10)15(23)20-21-16(24)19-12-7-5-11(17)6-8-12/h2-9H,1H3,(H,20,23)(H2,19,21,24) |
InChIキー |
SQFBOETWSLMDBM-UHFFFAOYSA-N |
SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NNC(=S)NC3=CC=C(C=C3)Cl |
正規SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NNC(=S)NC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(2-oxopropoxy)-6-phenylnicotinonitrile](/img/structure/B292844.png)
![ethyl ({4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-cyano-6-phenyl-2-pyridinyl}oxy)acetate](/img/structure/B292846.png)


![N,5-diphenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B292850.png)
![7-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B292855.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(1,3-diphenylpyrazol-4-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292857.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292858.png)

![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(10H-phenothiazin-10-yl)acetohydrazide](/img/structure/B292862.png)

![N'-{[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thiophenecarbohydrazide](/img/structure/B292866.png)
![5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl 7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl sulfide](/img/structure/B292867.png)